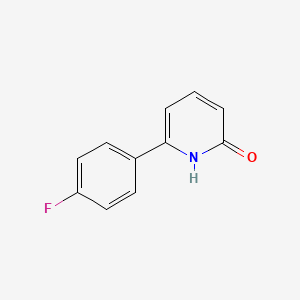

6-(4-Fluorophenyl)pyridin-2-ol

説明

Structure

3D Structure

特性

IUPAC Name |

6-(4-fluorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTZYSZHJGUSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671739 | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1111111-04-6 | |

| Record name | 6-(4-Fluorophenyl)-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1111111-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Fluorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 4 Fluorophenyl Pyridin 2 Ol and Its Analogues

Retrosynthetic Dissection of the 6-(4-Fluorophenyl)pyridin-2-ol Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. chemistry.coachegrassbcollege.ac.in For this compound, a primary disconnection can be made at the C-C bond between the pyridine (B92270) ring and the fluorophenyl group. This suggests a cross-coupling reaction, such as the Suzuki-Miyaura coupling, as a key final step, connecting a suitably functionalized pyridine or pyridin-2-one with a fluorophenylboronic acid derivative. snnu.edu.cn

Another logical disconnection involves breaking the C-N and C-C bonds within the pyridin-2-one ring itself. This points towards cyclization strategies where an acyclic precursor containing the necessary carbon and nitrogen framework is cyclized to form the heterocyclic ring. This could involve the condensation of a 1,5-dicarbonyl compound or its equivalent with an ammonia (B1221849) source. egrassbcollege.ac.in Functional group interconversion (FGI) is another key aspect of the retrosynthetic plan, allowing for the conversion of one functional group into another to facilitate specific reactions. For instance, a hydroxyl group might be protected or converted to a better leaving group during the synthesis. wikipedia.orgmit.edu

Conventional Synthetic Routes to this compound and Substituted Pyridin-2-ols

Cyclization Reactions in Pyridine Ring Formation

The formation of the pyridin-2-one ring through cyclization is a cornerstone of many synthetic strategies. researchgate.net A common and powerful method is the [2+2+2] cycloaddition reaction, where 1,6-diynes react with nitriles in the presence of a transition metal catalyst, such as ruthenium, to form the pyridine ring. researchgate.net Another widely used approach is the multicomponent reaction, where three or more starting materials react in a single pot to form the desired product. For example, the reaction of an acetophenone, an aldehyde, ammonium (B1175870) acetate (B1210297), and ethyl cyanoacetate (B8463686) can yield highly substituted pyridin-2-ones in a one-pot procedure. nih.gov

Other cyclization strategies include the intramolecular aldol-type addition of enamides, which can be formed from the reaction of lithiated alkoxyallenes with nitriles, followed by treatment with an acid. chim.it Electrophilic cyclization of N-(2-alkynyl)anilines is another effective method for constructing related heterocyclic systems, which can be adapted for pyridin-2-one synthesis. nih.gov

Functional Group Interconversions and Derivatization Approaches

Functional group interconversions (FGI) are essential for manipulating the reactivity of intermediates and for introducing the final desired functionalities. wikipedia.orgmit.edu For example, a methoxy (B1213986) group on a pyridine ring can be converted to a hydroxyl group to yield the final pyridin-2-ol. le.ac.uk Similarly, a halogen atom can be introduced and later used as a handle for cross-coupling reactions. acs.org The use of protecting groups is also a critical FGI strategy to mask reactive functional groups, such as hydroxyl groups, during certain reaction steps and then deprotect them later in the synthesis. chemistry.coach Derivatization approaches can be used to modify the core structure and synthesize a library of analogs for structure-activity relationship studies. nih.gov

Advanced Synthetic Techniques for this compound Synthesis

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling reaction is a highly versatile and powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. snnu.edu.cnmdpi.com This reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., a boronic acid or ester) with a halide or triflate. snnu.edu.cn In the context of this compound synthesis, this reaction is typically used to couple a 6-halopyridin-2-ol or a protected derivative with 4-fluorophenylboronic acid. beilstein-journals.org

The efficiency and selectivity of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of palladium catalyst, ligand, base, and solvent. mdpi.com Nickel-catalyzed Suzuki-Miyaura couplings have also been developed and can offer alternative reactivity and substrate scope. acs.org The reaction is known for its tolerance of a wide range of functional groups, making it a highly valuable tool in modern organic synthesis. snnu.edu.cn

Recent advancements have even led to the development of aminative Suzuki-Miyaura coupling, which allows for the formation of C-N bonds instead of C-C bonds, further expanding the utility of this reaction. snnu.edu.cn

Below is a table summarizing various Suzuki-Miyaura coupling reactions for the synthesis of aryl-substituted compounds, which is a key step in the synthesis of this compound and its analogs.

| Entry | Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |

| 1 | 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl2(dppf) | - | NaOH | THF | Bis-benzaldehyde | 48 | mdpi.com |

| 2 | Iodobenzene | Potassium benzyltrifluoroborate | Nickel(II) chloride ethylene (B1197577) glycol dimethyl ether complex | PPQN2,4-di-OMe | 2,6-Lutidine | MeOH | Diaryl-methane | - | nih.gov |

| 3 | 3,4,5-Tribromo-2,6-dimethylpyridine | o-Methoxyphenylboronic acid | Pd(PPh3)4 | - | Na2CO3 | Toluene/EtOH/H2O | Mono- and di-substituted lutidines | - | beilstein-journals.org |

| 4 | 7-Chloro-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine | Furan-3-ylboronic acid | - | - | - | - | 3-(4-Fluorophenyl)-5-(furan-3-yl)pyrazolo[1,5-a]pyrimidine | 23 (crude) | nih.gov |

| 5 | Diethyl (2-bromoallyl)phosphonate | 4-Fluorophenylboronic acid | NiSO4·6H2O | Cationic 2,2'-bipyridyl | - | Water | Diethyl (2-(4-fluorophenyl)allyl)phosphonate | 88 | acs.org |

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. wjarr.comnih.gov This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyridin-2-ones.

The application of microwave irradiation can significantly enhance the efficiency of reactions for synthesizing substituted pyridones. For instance, microwave-assisted one-pot, three-component synthesis has been successfully employed to create libraries of highly substituted 2-pyridones. researchgate.net This approach often involves the reaction of a ketone, an active methylene (B1212753) nitrile, and a compound providing the nitrogen atom, under microwave irradiation. The use of microwave heating can reduce reaction times from hours to mere minutes. nih.govresearchgate.net For example, a one-pot Bohlmann-Rahtz pyridine synthesis conducted at 170°C under microwave irradiation provides superior yields in 10-20 minutes compared to conventional heating in a sealed tube. organic-chemistry.org

Microwave conditions have also been utilized for the regioselective methylation of pyridin-2-one derivatives, demonstrating the versatility of this technique in post-synthesis modification. nih.gov The combination of microwave irradiation with solvent-free conditions or the use of environmentally benign solvents further aligns with the principles of green chemistry, making it an attractive methodology for the synthesis of this compound and its analogues. rsc.orgglobalresearchonline.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyridine Derivatives

| Reaction Type | Conventional Method | Microwave-Assisted Method | Reference |

| Bohlmann-Rahtz Pyridine Synthesis | Two-step process, high temperature, longer reaction time | One-step, 170°C, 10-20 minutes, higher yields | organic-chemistry.org |

| Skraup Synthesis of Quinolines | Hours (e.g., 3.5-4 h for ligands) | Minutes (e.g., 5-12 min) with high yields (80-87%) | univpancasila.ac.id |

| Synthesis of 2,5-disubstituted-1,3,4-oxadiazole | Hours (e.g., 12-15 h for complexes) | Minutes (e.g., 4-7 min) with increased yields | wjarr.comnih.gov |

| One-pot cyclization | Reflux in ethanol (B145695) for 4 hours (60-70% yield) | 20 minutes (95% yield), solvent-free | univpancasila.ac.id |

| Four-component reaction | 6 hours | 3-4 minutes | univpancasila.ac.id |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single reaction vessel to form a complex product in one step. nih.govbohrium.com This approach is characterized by its operational simplicity, high atom economy, and ability to generate molecular diversity, making it ideal for the synthesis of pyridin-2-one libraries. researchgate.netresearchgate.net

The synthesis of highly functionalized pyridin-2(1H)-one derivatives can be achieved through sequential MCRs, which may involve a Michael addition followed by intramolecular amidation and elimination. researchgate.net For the synthesis of analogues of this compound, a multicomponent reaction could involve p-fluoroaniline, ethyl cyanoacetate, malononitrile, and various substituted benzaldehydes. researchgate.net These reactions often proceed through a cascade of events, such as Knoevenagel condensation and Michael addition, followed by cyclization to furnish the desired pyridin-2-one core. researchgate.net

Solvent-free MCRs have also been developed, further enhancing the green credentials of this methodology. rsc.org For example, a four-component reaction of a ketone, malononitrile, ethyl cyanoacetate, and hydrazine (B178648) hydrate (B1144303) under ultrasound irradiation and catalyzed by piperidine (B6355638) provides excellent yields of pyridin-2(1H)-one derivatives with short reaction times and simple work-up procedures. nih.gov

Table 2: Examples of Multicomponent Reactions for Pyridine Synthesis

| Number of Components | Reactants | Conditions | Product Type | Reference |

| Three | Ketone, Active Methylene Nitrile, Amine Source | Microwave irradiation | Highly substituted 2-pyridones | researchgate.net |

| Four | Ketone, Malononitrile, Ethyl Cyanoacetate, Hydrazine Hydrate | Ultrasound irradiation, Piperidine catalyst | 1,6-diamino-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile derivatives | nih.gov |

| Four | Aromatic aldehyde, Acyclic/cyclic ketone, Malononitrile, Ammonium acetate | Eco-friendly catalyst (Fe3O4@g-C3N4-SO3H) | Biologically active pyridine derivatives | researchgate.net |

| Five | 2,2-dimethyl-1,3-dioxane-4,6-dione, 4-alkylaniline, 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one, DMAD | Anhydrous ethanol, MW heating | Penta-substituted pyrrole (B145914) derivatives | orientjchem.org |

Novel Cascade Reactions (e.g., Ring Opening and Closing Cascade Mechanism)

Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur sequentially in a single synthetic operation without the isolation of intermediates. unica.it These reactions are highly efficient and can lead to the rapid construction of complex molecular architectures from simple starting materials.

A notable example is the synthesis of pyridin-2(1H)-ones via a Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes. This process is proposed to proceed through a mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization. researchgate.net Another innovative approach involves the reaction of thiazoline (B8809763) fused 2-pyridones with propargyl bromide, which leads to a tandem ring-opening of the thiazoline ring via S-alkylation, followed by an intramolecular [2+2] cycloaddition to form cyclobutane-fused thiazolino-2-pyridones. acs.org

The ring opening and closing cascade (ROCC) mechanism is another powerful strategy. For instance, 2,5-di-substituted pyridine derivatives have been synthesized from isoxazole (B147169) precursors through a ROCC mechanism. researchgate.net This highlights the potential for using strained or reactive heterocyclic rings as synthons for constructing more stable aromatic systems like pyridin-2-ones. Such cascade reactions offer a high degree of synthetic elegance and efficiency in accessing complex heterocyclic structures. mdpi.com

Optimization of Reaction Conditions and Yields for this compound Syntheses

The optimization of reaction conditions is a critical step in any synthetic protocol to maximize yield and purity while minimizing reaction time and by-product formation. For the synthesis of this compound and its analogues, several parameters are typically investigated, including the choice of solvent, catalyst, temperature, and stoichiometry of reactants.

In multicomponent reactions, the choice of catalyst can be crucial. While some reactions proceed without a catalyst, others may require an acid or base to facilitate the transformation. organic-chemistry.orgrsc.org For example, the Bohlmann-Rahtz pyridine synthesis can be accelerated by catalysts like acetic acid or ZnBr₂. organic-chemistry.org The solvent can also play a significant role, with polar solvents like DMSO often proving to be more efficient for certain microwave-assisted reactions. organic-chemistry.org

Isolation and Purification Protocols for Synthetic Intermediates and Final Compounds

The isolation and purification of synthetic intermediates and the final this compound product are essential to obtain materials of high purity for subsequent analytical characterization and biological evaluation. The choice of purification method depends on the physical and chemical properties of the compound, such as its polarity, solubility, and stability.

A common initial work-up procedure involves diluting the reaction mixture with water and extracting the product into an organic solvent like ethyl acetate or dichloromethane. nih.gov The combined organic layers are then typically washed with brine, dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate, and concentrated under reduced pressure. rsc.orgnih.gov

For non-crystalline solids and oils, column chromatography on silica (B1680970) gel is the most widely used purification technique. rsc.orgnih.gov A gradient of solvents, such as ethyl acetate in hexanes or methanol (B129727) in dichloromethane, is often employed to elute the desired compound from the column. nih.govnih.gov The purity of the collected fractions is monitored by thin-layer chromatography (TLC). globalresearchonline.net

Recrystallization is another powerful purification method for solid compounds. globalresearchonline.net This involves dissolving the crude product in a hot solvent in which it has high solubility and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful recrystallization.

Analytical Techniques for Structural Elucidation of this compound and Derivatives

The unambiguous determination of the chemical structure of this compound and its derivatives relies on a combination of modern analytical techniques. These methods provide detailed information about the connectivity of atoms, the three-dimensional arrangement of the molecule, and its exact molecular weight.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. rsc.org ¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, one would expect to see distinct signals for the protons on the pyridine ring and the 4-fluorophenyl group, with characteristic chemical shifts and coupling patterns. acs.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shift of the signal indicates the type of carbon (e.g., sp², sp³, carbonyl). rsc.org For this compound, the carbonyl carbon of the pyridin-2-one ring would appear at a characteristic downfield chemical shift.

Advanced NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are often used to establish the connectivity between protons and carbons, and to resolve complex structural problems. researchgate.net These 2D NMR experiments are invaluable for confirming the regiochemistry of substitution on the pyridin-2-one ring. Furthermore, ¹⁵N NMR can be a useful tool for studying the tautomerism of pyridin-2-one systems. ipb.pt The chemical shifts of impurities are also well-documented and can be used to identify residual solvents or by-products in the NMR spectra. sigmaaldrich.com

Table 3: Representative ¹H and ¹³C NMR Data for a 6-Aryl-pyridin-2-one Derivative

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J in Hz) | Assignment |

| ¹H | 8.13 | dd | 8.8, 5.6 | Protons on the 4-fluorophenyl group |

| ¹H | 7.74 | s | - | Proton on the pyridine ring |

| ¹H | 7.18 | t | 8.8 | Protons on the 4-fluorophenyl group |

| ¹³C | 162.1, 164.5 | - | - | Carbon atoms attached to fluorine |

| ¹³C | 158.2 | - | - | Carbonyl carbon of the pyridone ring |

| ¹³C | 130.6, 130.7 | - | - | Carbon atoms on the phenyl ring |

| ¹³C | 115.0, 114.8 | - | - | Carbon atoms on the pyridine ring |

Note: This is a representative table based on similar structures and the actual values for this compound may vary. Data adapted from rsc.orgrsc.org.

Mass Spectrometry (MS and HRMS)

Mass spectrometry is a fundamental tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) offers precise mass measurements, which aids in confirming the molecular formula.

In the analysis of related structures, such as 2-(2,6-bis(4-fluorophenyl)pyridin-4-yl)propan-2-ol, HRMS (ESI) provided a calculated [M+H]⁺ value of 326.1351, with the found value being 326.1355, confirming the molecular formula C₂₀H₁₈F₂NO⁺. rsc.org Similarly, for 1-(4-fluorophenyl)-2-pyridin-4-ylethanone, a precursor to related pyridone structures, the HRMS (+ES) calculated value for C₁₃H₁₁FNO was 216.0825, with the found value being 216.0830. rsc.org For more complex systems like 6,8-dibromo-2-(4-fluorophenyl)-4-(pyridin-2-ethynyl)quinazoline, HRMS is crucial for confirming the successful synthesis of these elaborate structures. nih.gov

The fragmentation patterns observed in the mass spectra can also provide structural information. For instance, in the mass spectrum of 4-(4-fluoro-3-methylphenyl)-6-(substituted aryl)-1,6-dihydropyrimidin-2-ol derivatives, the molecular ion peak (M⁺) is observed, confirming the molecular weight of the synthesized compounds. researchgate.net

Table 1: Selected HRMS Data for this compound Analogs and Related Compounds

| Compound | Ionization Mode | Calculated m/z | Found m/z | Reference |

| 2-(2,6-Bis(4-fluorophenyl)pyridin-4-yl)propan-2-ol | ESI [M+H]⁺ | 326.1351 | 326.1355 | rsc.org |

| 1-(4-Fluorophenyl)-2-pyridin-4-ylethanone | +ES [M+H]⁺ | 216.0825 | 216.0830 | rsc.org |

| 2-(2,6-Diphenylpyridin-4-yl)propan-2-ol | ESI [M+H]⁺ | 290.1539 | 290.1546 | rsc.org |

| 2-(2,6-Di-p-tolylpyridin-4-yl)propan-2-ol | ESI [M+H]⁺ | 318.1852 | 318.1853 | rsc.org |

| 2-(2,6-Bis(4-methoxyphenyl)pyridin-4-yl)propan-2-ol | ESI [M+H]⁺ | 350.1751 | 350.1756 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound and its analogs exhibits characteristic absorption bands corresponding to specific bond vibrations.

A key feature in the IR spectra of 2-pyridones is the carbonyl (C=O) stretching vibration, which typically appears in the range of 1650-1670 cm⁻¹. nih.govnih.gov For example, in a series of 6,8-dibromo-2-(aryl)quinazolin-4(3H)-ones, the C=O stretch was observed around 1671 cm⁻¹. nih.gov The N-H stretching vibration of the pyridone ring is also prominent, usually appearing as a broad band in the region of 3200-3600 cm⁻¹. utdallas.edu The C-F stretching vibration from the fluorophenyl group is expected in the 1150-1250 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ range. researchgate.netpressbooks.pub

For instance, in the analysis of (E)-3-(2-bromophenyl)-1-(4-fluoro-3-methylphenyl) prop-2-en-1-one, a related chalcone, characteristic IR peaks were observed at 1658 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C), and 1153 cm⁻¹ (C-F). researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound and Related Structures

| Functional Group | Typical Wavenumber (cm⁻¹) | Description | Reference |

| O-H Stretch (Alcohol) | 3200-3600 (broad) | Indicates hydroxyl group | utdallas.edu |

| N-H Stretch (Amine/Amide) | 3200-3600 (medium, sharp) | Indicates N-H bond in pyridone ring | utdallas.edu |

| Aromatic C-H Stretch | 3000-3100 | Indicates C-H bonds on aromatic rings | pressbooks.pub |

| C=O Stretch (Pyridone) | 1650-1670 | Indicates carbonyl group in the pyridone ring | nih.govnih.gov |

| Aromatic C=C Stretch | 1450-1600 | Indicates carbon-carbon double bonds in aromatic rings | researchgate.netpressbooks.pub |

| C-F Stretch | 1150-1250 | Indicates carbon-fluorine bond | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For conjugated systems like this compound, the π-π* transitions are particularly significant.

In a study of 2-pyridone derivatives, UV-Vis spectroscopy was used to determine the pKa values and to study the different protonated and deprotonated forms of the molecules in solution at varying pH levels. mdpi.com The electronic absorption spectra of 2,6,8-triaryl-4-(phenylethynyl)quinazolines, which share some structural similarities, are characterized by intense broad bands in the UV region (λ 270–295 nm), attributed to π-π* transitions and intramolecular charge transfer. nih.gov

Table 3: UV-Vis Absorption Data for Functionalized 2-Pyridones

| Compound Class | Absorption Range (nm) | Type of Transition | Reference |

| Highly Conjugated Functionalized 2-Pyridones | 320-425 | π-π | acs.org |

| 2,6,8-Triaryl-4-(phenylethynyl)quinazolines | 270-295 | π-π and Intramolecular Charge Transfer | nih.gov |

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

For analogs of this compound, X-ray crystallography has been instrumental in confirming molecular structures and understanding their solid-state packing. For example, the crystal structure of 6-chloro-2-(4-fluorophenyl)-3-(pyridin-2-yl)imidazo[1,2-b]pyridazine was determined, revealing the spatial arrangement of the atoms and the planarity of the heterocyclic systems. rsc.org In another study, the crystal structure of a co-crystal involving a C4 catalyst and a phenolate (B1203915) derived from a pyridone derivative elucidated the non-covalent interactions crucial for the catalytic process. rsc.org

The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystallographic data, and many studies on related pyridone structures have deposited their data there, making it accessible for further research. nih.govresearchgate.netacs.org The analysis of crystal structures often reveals important intermolecular interactions, such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound. For instance, in some N-aryl pyridones, a CH⋯π interaction between an ortho-CH of a benzyl (B1604629) group and the π-system of the 2-pyridone was observed. rsc.org

Computational and Theoretical Investigations of 6 4 Fluorophenyl Pyridin 2 Ol

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are powerful tools to predict and understand the behavior of molecules at an atomic level. For 6-(4-Fluorophenyl)pyridin-2-ol, these studies provide insights into its stable conformations, electronic structure, and reactivity.

Conformational Analysis and Exploration of Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure of this compound and its flexibility. This analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers between them. The primary point of flexibility in this molecule is the dihedral angle between the pyridin-2-ol ring and the 4-fluorophenyl ring.

The exploration of the potential energy surface helps in identifying the global minimum energy conformation, which is the most stable form of the molecule. While specific experimental or detailed computational studies on the complete energy landscape of this compound are not widely available in published literature, the methodology would involve systematically rotating the bond connecting the two rings and calculating the energy at each step. This process reveals the most energetically favorable orientation of the phenyl group relative to the pyridone ring. For similar bicyclic aromatic compounds, it has been noted that the planarity or twisting between aromatic rings significantly influences their properties.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with a high degree of accuracy. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.

For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G*, would be used to optimize the molecular geometry and predict various properties. These calculations can provide data on bond lengths, bond angles, and dihedral angles. Although specific DFT data for the title compound is scarce in the literature, studies on related molecules like various pyridine (B92270) derivatives show that DFT is a standard method to establish structural features.

Table 1: Representative Theoretical Bond Lengths and Angles (Hypothetical Data based on similar structures) This table is for illustrative purposes, as specific published data for this compound is not available.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | N-H | ~1.01 Å |

| Bond Angle | C-N-C (in pyridine ring) | ~120° |

| Dihedral Angle | Phenyl-Pyridone | Variable |

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridin-2-ol ring, while the LUMO may have significant contributions from both the pyridine and the fluorophenyl rings. Quantum chemical calculations on similar compounds are used to determine these energy levels and predict sites of electrophilic and nucleophilic attack.

Table 2: FMO Properties (Hypothetical Data) This table is for illustrative purposes, as specific published data for this compound is not available.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP map would likely show a region of high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom in the pyridine ring, indicating these are sites for electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a positive potential. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding.

Analysis of Charge Transfer Characteristics

Intramolecular charge transfer is an important electronic property, especially for molecules with donor and acceptor groups. In this compound, the pyridin-2-ol moiety can act as an electron-donating group, while the fluorophenyl ring can have electron-withdrawing characteristics.

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and delocalization of electron density within a molecule. This analysis provides information about the stabilization energies associated with interactions between occupied and unoccupied orbitals, quantifying the extent of intramolecular charge transfer. While specific NBO analysis for this compound is not readily found, studies on related aromatic systems utilize this method to understand the electronic interactions between different parts of the molecule.

Advanced Ligand-Protein Interaction Studies

To explore the potential of this compound as a ligand for biological targets, molecular docking and molecular dynamics simulations are employed. These studies predict how the molecule might bind to the active site of a protein.

Molecular docking simulations would be used to place the molecule into the binding pocket of a target protein and estimate the binding affinity. The results would highlight key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, the hydroxyl and carbonyl groups of the pyridin-2-ol ring are potential hydrogen bond donors and acceptors. The fluorophenyl and pyridine rings can engage in π-π stacking interactions with aromatic residues in the protein.

While specific docking studies for this compound are not documented in the available literature, research on structurally similar pyridine derivatives demonstrates the use of molecular docking to identify potential biological targets and understand binding modes. These computational approaches are a standard first step in the drug discovery process to screen for potential activity.

Following a comprehensive review of scientific literature and chemical databases, it has been determined that specific computational and theoretical investigation data for the compound This compound is not publicly available.

Studies detailing molecular docking simulations, molecular dynamics (MD) simulations, binding energy calculations, and virtual screening specifically for this compound have not been identified in the searched resources. While research exists for structurally related compounds—such as derivatives of pyrimidine, quinoline, or other substituted pyridines—these findings are not directly applicable to the specified molecule as per the strict requirements of the requested analysis. frontiersin.orgresearchgate.netd-nb.infovulcanchem.comresearchgate.netmolport.commolport.com

For context, computational techniques such as those listed in the query are standard practice in modern drug discovery and materials science. rsc.orgnih.govmdpi.com They are employed to predict how a molecule might interact with a biological target, its stability, and its potential for further development.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target, such as a protein. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: These simulations show how a molecule and its target behave over time, providing insights into the stability of their interaction. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess stability and conformational changes. bohrium.com

Binding Energy Calculations: These methods estimate the strength of the interaction between the molecule and its target.

Intermolecular Interactions: Analysis of docking and MD results helps to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the binding.

Virtual Screening: This approach uses computational methods to search large libraries of compounds to identify those with a high probability of binding to a specific target. rsc.org

Without published research focused specifically on this compound, providing detailed findings, data tables, or in-depth analysis for the requested sections is not possible.

Structure Activity Relationship Sar Studies of 6 4 Fluorophenyl Pyridin 2 Ol Derivatives

Systematic Modification of the Pyridine (B92270) Ring and its Impact on Biological Activity

Systematic modifications of the pyridine ring in 6-aryl-pyridin-2-one scaffolds have been shown to significantly influence their biological activity. The electronic and steric properties of substituents on the pyridine moiety can alter the molecule's interaction with its biological target, as well as its pharmacokinetic properties.

Research on various pyridine derivatives has demonstrated that the introduction of specific functional groups can enhance biological effects such as antiproliferative activity. For instance, the presence of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups on the pyridine ring has been associated with increased activity in certain contexts. Conversely, the introduction of halogen atoms or bulky groups can sometimes lead to a decrease in activity, potentially due to steric hindrance or unfavorable electronic interactions at the target's binding site.

A hypothetical SAR study on 6-(4-Fluorophenyl)pyridin-2-ol could involve the introduction of small alkyl, alkoxy, or amino groups at positions 3, 4, and 5 of the pyridine ring to probe for additional favorable interactions. The following table illustrates potential modifications and their predicted impact based on general SAR principles for pyridine derivatives.

Table 1: Hypothetical Impact of Pyridine Ring Modifications on the Biological Activity of this compound Derivatives

| Position of Substitution | Substituent | Predicted Impact on Activity | Rationale |

| 3 | -CH₃ | Potential for steric clash or favorable hydrophobic interaction | Depends on the topology of the binding pocket. |

| 4 | -OCH₃ | May increase activity | Electron-donating group could enhance binding affinity. |

| 5 | -NH₂ | May increase activity | Potential for additional hydrogen bonding interactions. |

| 3 | -Cl | Potentially decreased activity | Halogens can sometimes introduce unfavorable steric or electronic effects. |

Exploration of Substituent Effects on the 4-Fluorophenyl Moiety

The 4-fluorophenyl group at the 6-position of the pyridin-2-ol core is a critical component for the biological activity of this class of compounds. The fluorine atom, in particular, can have a profound impact on the molecule's properties. Fluorine is a small, highly electronegative atom that can alter the electronic distribution within the phenyl ring and participate in hydrogen bonding or other non-covalent interactions. Its presence can also block metabolic oxidation at the para-position, thereby enhancing the metabolic stability and bioavailability of the compound.

Systematic exploration of other substituents on the phenyl ring can provide valuable insights into the SAR. The nature, size, and position of these substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, all of which can affect its binding affinity and selectivity for its target.

For instance, the introduction of additional electron-withdrawing groups (e.g., -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) at other positions of the phenyl ring could fine-tune the electronic properties of the aryl moiety. The table below outlines some potential modifications and their expected effects.

Table 2: Predicted Effects of Substituents on the 4-Fluorophenyl Moiety

| Position of Substitution | Substituent | Predicted Effect on Activity | Rationale |

| 2' or 3' | -F | May enhance activity | Increased lipophilicity and potential for additional interactions. |

| 2' or 3' | -CH₃ | Variable | Could provide beneficial hydrophobic interactions or cause steric hindrance. |

| 2' or 3' | -OCH₃ | Variable | May improve activity through hydrogen bonding or alter conformation. |

| 2' or 3' | -CF₃ | Potentially beneficial | Strong electron-withdrawing group can significantly alter electronic properties. |

Influence of Linker and Bridging Modifications in Analogues

While this compound directly links the phenyl and pyridine rings, the introduction of linkers or bridging units between these two moieties in analogous structures can significantly impact biological activity. These modifications can alter the relative orientation and flexibility of the two aromatic rings, which can be crucial for optimal interaction with a biological target.

For example, a flexible linker might allow the molecule to adopt a more favorable conformation for binding, while a rigid linker could lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. The SAR of such modifications would need to be carefully explored to identify the optimal linker length and rigidity for a given biological target.

Stereochemical Implications for Receptor Recognition and Efficacy

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are often chiral. If modifications to the this compound scaffold introduce chiral centers, the resulting enantiomers or diastereomers may exhibit significantly different biological activities.

For instance, the introduction of a chiral substituent on the pyridine ring or within a linker could lead to stereoisomers with distinct binding affinities and efficacies. One enantiomer may fit perfectly into the binding pocket of a receptor, while the other may bind with lower affinity or not at all.

Therefore, when designing and synthesizing analogues of this compound that contain stereocenters, it is essential to separate and individually test the different stereoisomers to fully understand the stereochemical requirements for optimal biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the efficacy of novel, unsynthesized compounds, thereby guiding the drug design process.

For a series of this compound derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would then be used to build a model that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values).

A robust QSAR model for pyridin-2-one derivatives could reveal, for example, that a certain range of lipophilicity and specific electronic properties of the substituents on the phenyl ring are critical for high potency. Such a model would be invaluable for prioritizing the synthesis of new analogues with a higher probability of being active. For example, a 3D-QSAR study on pyridin-2-one inhibitors of mIDH1 revealed that hydrophobic groups at certain positions enhance biological activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another powerful computational tool in ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target and elicit a biological response.

For a set of active this compound analogues, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are responsible for their activity. This model can then be used as a 3D query to screen large chemical databases to identify novel compounds with different chemical scaffolds but the same essential pharmacophoric features.

A typical pharmacophore model for a 6-aryl-pyridin-2-one derivative might include:

An aromatic ring feature for the 4-fluorophenyl group.

A hydrogen bond donor/acceptor feature for the pyridin-2-ol tautomer.

A hydrophobic feature associated with the aromatic rings.

This approach facilitates scaffold hopping, leading to the discovery of new chemical entities with potentially improved properties.

Pharmacological and Biological Activity Profiling of 6 4 Fluorophenyl Pyridin 2 Ol and Analogues

In Vitro Biological Activity Assessment

The in vitro biological activity of 6-(4-fluorophenyl)pyridin-2-ol and its structural analogues has been investigated across various studies to determine their potential as therapeutic agents. These assessments have focused on their interactions with specific enzymes and receptors, as well as their functional effects in cell-based assays.

The inhibitory activity of this compound analogues has been evaluated against several key enzymes implicated in disease pathways.

Notably, research has focused on kinases as potential targets. A study involving structural analogues of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine identified the yeast casein kinase (Yck2) in Candida albicans as a promising target for antifungal drug development frontiersin.org. Yck2 plays a vital role in cell wall regulation, and its inhibition presents a potential strategy to combat drug-resistant fungal infections frontiersin.org.

While direct inhibitory data for this compound against cyclooxygenase (COX) enzymes is not extensively detailed, related heterocyclic structures have shown activity relevant to the COX pathway. For instance, the compound 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole, which shares the fluorophenyl moiety, is recognized as a dual inhibitor of arachidonic acid metabolism nih.gov. This pathway is responsible for the formation of prostaglandins (B1171923) via COX-1 and COX-2, which are central mediators of inflammation sigmaaldrich.com. Inhibition of these enzymes is a common strategy for non-steroidal anti-inflammatory drugs (NSAIDs) sigmaaldrich.com.

<-table>

| Compound Class | Target Enzyme | Biological Context | Findings |

|---|---|---|---|

| Pyrazolopyridine Analogue | Yck2 Kinase (C. albicans) | Antifungal Activity | Identified as a promising drug target for developing novel antifungal therapies. frontiersin.org |

| Imidazothiazole Analogue | Arachidonic Acid Metabolism (COX pathway) | Anti-inflammatory Activity | Acts as a dual inhibitor, suggesting potential to modulate inflammatory processes. nih.gov |

The interaction of this compound and its direct analogues with specific neurotransmitter receptors and transporters is an area of ongoing investigation.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability throughout the central nervous system nih.gov. Specifically, the metabotropic glutamate receptor 4 (mGlu4) is considered a promising target for reducing glutamate release, with potential applications in neurological disorders nih.govnih.gov. Positive allosteric modulators (PAMs) of mGlu4 have been investigated for their therapeutic potential nih.gov.

While various ligands for mGluRs have been developed, specific binding data for this compound at the mGlu4 receptor or the Dopamine Transporter (DAT) is not prominently featured in available research.

Analogues of this compound, particularly substituted pyridin-2-one derivatives, have been assessed for their potential anticancer properties through cytotoxicity screening against various human cancer cell lines.

Studies have demonstrated that certain pyridine (B92270) conjugates exhibit potent cytotoxicity against the human hepatocellular carcinoma (HepG2) cell line nih.gov. For example, a series of novel pyridine and pyrazolyl pyridine conjugates were synthesized and evaluated, with some compounds showing activity in the low micromolar and even sub-micromolar range against HepG2 cells nih.gov. The general structure of 6-aryl-pyridin-2-one has been a scaffold for developing compounds with antiproliferative effects.

In addition to HepG2 cells, the cervical cancer cell line (HeLa) has also been used to screen for cytotoxic activity of novel compounds researchgate.netmdpi.com. Research on various heterocyclic compounds has shown inhibitory effects on the growth of both HepG2 and HeLa cells mdpi.com.

<-table>

| Compound Class | Cell Line | Assay Type | Key Findings |

|---|---|---|---|

| Pyridine and Pyrazolyl Pyridine Conjugates | HepG2 | Cytotoxicity Assay | Certain analogues demonstrated potent cytotoxic activity, with IC50 values in the sub-micromolar to low micromolar range. nih.gov |

| Heterocyclic Compounds | HeLa, HepG2 | Cytotoxicity / Antiproliferative Assay | Various compounds have shown inhibitory effects on the growth of these cancer cell lines. researchgate.netmdpi.com |

The pyridine scaffold is a component of many molecules that exhibit a wide range of biological activities, including antimicrobial effects nih.gov.

The most specific evidence for the antimicrobial potential of this compound class comes from studies on its analogues as kinase inhibitors. As mentioned previously, a structural analogue of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine was investigated as an inhibitor of the Yck2 kinase in Candida albicans frontiersin.org. This kinase is considered a viable target for addressing drug resistance in this fungal pathogen, highlighting the potential of this chemical family to yield novel antifungal agents frontiersin.org.

While broad-spectrum antibacterial or antiviral activity for this compound itself is not well-documented, the general class of pyridine derivatives has been a source of compounds with activity against various bacterial and fungal strains nih.gov.

<-table>

| Activity Type | Target Organism | Mechanism of Action (Proposed) | Significance |

|---|---|---|---|

| Antifungal | Candida albicans | Inhibition of Yck2 Kinase | Provides a potential pathway for developing new therapies against drug-resistant fungal infections. frontiersin.org |

| General Antimicrobial | Various Bacteria and Fungi | Not specified | The pyridine chemical scaffold is a known feature in many antimicrobial compounds. nih.gov |

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in vitro.

A key finding is the identification of 6-(4'-fluorophenyl)-5-(4'-pyridyl)-2,3-dihydroimidazo-[2,1-b]-thiazole as a novel anti-inflammatory agent nih.gov. Its mechanism of action is attributed to the dual inhibition of arachidonic acid metabolism nih.gov. This pathway is critical in the inflammatory response, as it leads to the production of prostaglandins and leukotrienes. The inhibition of this pathway is a hallmark of many anti-inflammatory drugs nih.govbohrium.com. In vitro evaluation of anti-inflammatory activity often involves measuring the inhibition of key enzymes like COX-1 and COX-2 or assessing the stabilization of red blood cell membranes bohrium.commdpi.com.

Future Research Directions and Therapeutic Potential of 6 4 Fluorophenyl Pyridin 2 Ol

Exploration of Novel Therapeutic Applications and Indications

The pyridine (B92270) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govscilit.comnih.govnih.gov Consequently, a primary avenue of future research for 6-(4-Fluorophenyl)pyridin-2-ol is the systematic exploration of its potential across various therapeutic areas.

Anticancer Potential: Pyridine and pyridin-2-one (a tautomeric form of 2-hydroxypyridine) derivatives are frequently investigated as anticancer agents. researchgate.netresearchgate.net They often function as kinase inhibitors, which are crucial for regulating cell signaling pathways involved in cell proliferation and survival. nih.govresearchgate.net Research on analogues such as 6-aryl-pyridazinones has demonstrated remarkable anticancer activity against leukemia and non-small cell lung cancer cell lines. nih.gov Similarly, novel pyridine-thiazole hybrids have shown potent and selective cytotoxicity against various tumor cell lines, including colon, breast, and lung cancer. mdpi.com Future studies should screen this compound and its derivatives against a broad panel of cancer cell lines and a diverse set of protein kinases, such as PIM-1 kinase, which is implicated in several cancers. nih.govresearchgate.net

Antimicrobial and Antiviral Activity: The rise of antimicrobial resistance (AMR) presents a significant global public health threat, necessitating the discovery of new classes of antibiotics. nih.gov Pyridine derivatives have shown promise in this area. For instance, alkyl pyridinol compounds have demonstrated potent bactericidal effects against Gram-positive bacteria, including multidrug-resistant Staphylococcus aureus (MRSA), by disrupting the bacterial membrane. mdpi.com Similarly, N-(6-phenylpyridin-2-yl) pyridine-2-amine derivatives have exhibited significant antibacterial and antifungal activity. ycmou.ac.inresearchgate.net Given these precedents, this compound should be evaluated for its activity against a range of pathogenic bacteria and fungi. Furthermore, the 2-pyridinone core is a key feature in a new class of HIV-1 integrase strand transfer inhibitors, suggesting a potential role for its derivatives as antiviral agents. nih.govmorressier.com

Design and Synthesis of Advanced Analogues with Enhanced Selectivity, Potency, and Optimized Pharmacokinetic Profiles

The therapeutic efficacy of a lead compound is critically dependent on its potency, selectivity, and pharmacokinetic (PK) properties, such as absorption, distribution, metabolism, and excretion (ADME). A key research direction will be the rational design and synthesis of advanced analogues of this compound to optimize these characteristics.

Structure-activity relationship (SAR) studies are essential to guide this process. By systematically modifying the structure—for instance, by introducing different substituents on the phenyl ring or at other positions on the pyridine core—researchers can identify the structural features required for potent and selective biological activity. nih.gov For example, in the development of pyridine-based kinase inhibitors, modifications to the pyridine scaffold have been shown to markedly improve selectivity. nih.govacs.org The 2-amino-pyridine moiety, in particular, is a common feature that binds to the kinase hinge region, and subtle changes can significantly impact target specificity. acs.org

Optimizing pharmacokinetic profiles is equally crucial. The development of pyridine-based inhibitors for targets like the TAK1 kinase has shown that insights from molecular modeling and metabolic prediction can lead to simple structural modifications that enhance metabolic stability and improve PK properties in vivo. nih.govresearchgate.net Similarly, research on allosteric Akt inhibitors demonstrated that optimizing 2,3,5-trisubstituted pyridines resulted in compounds with low clearance and a long half-life. researchgate.net Future work on this compound analogues will involve synthesizing a library of related compounds and evaluating their metabolic stability, solubility, and bioavailability to identify candidates suitable for further development. stonybrook.edunih.gov

Integration of Artificial Intelligence and Machine Learning for Accelerated Drug Discovery Initiatives

Modern drug discovery is increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML) to accelerate the identification and optimization of new drug candidates. These computational tools can analyze vast datasets to predict the biological activity of novel compounds, thereby reducing the time and cost associated with traditional screening methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are computational models that correlate the chemical structure of compounds with their biological activity. chemrevlett.com For pyridine derivatives, QSAR studies have been used to analyze the influence of different structural features on antioxidant and antiproliferative activities, helping to design new compounds with enhanced efficacy. nih.govwjpsonline.com By developing a reliable QSAR model for this compound analogues, researchers can predict the activity of virtual compounds before undertaking their chemical synthesis, prioritizing the most promising candidates. chemrevlett.com

Virtual Screening and Molecular Docking: Virtual screening allows for the rapid computational assessment of large libraries of chemical compounds for their potential to bind to a specific biological target. nih.gov This approach has been successfully used in collaborative projects to screen proprietary pharmaceutical company libraries for novel imidazo[1,2-a]pyridine (B132010) hits against neglected diseases like leishmaniasis. nih.govresearchgate.net Molecular docking simulations can then predict the binding mode and affinity of these hits within the target's active site, providing insights for further optimization. colab.ws For this compound, these in silico techniques can be used to identify potential protein targets and guide the design of analogues with improved binding characteristics.

Development of Prodrugs or Advanced Drug Delivery Systems for this compound

Even a potent and selective compound can fail in clinical development due to poor physicochemical properties, such as low solubility or limited oral absorption. Prodrug strategies and advanced drug delivery systems offer powerful tools to overcome these pharmacokinetic barriers.

Prodrug Strategies: A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug within the body. This approach has been effectively applied to 2-pyridinone-based HIV inhibitors to enhance high-dose plasma exposure and overcome issues with limited oral absorption. nih.govmorressier.comnih.gov By functionalizing accessible hydroxyl groups, researchers can create prodrugs that improve aqueous solubility or membrane permeability. morressier.com A similar strategy could be applied to the hydroxyl group of this compound to improve its drug-like properties. mdpi.com

Advanced Drug Delivery Systems: Nanotechnology offers innovative solutions for targeted drug delivery, which can enhance efficacy and reduce systemic toxicity.

Nanostructured Lipid Carriers (NLCs): NLCs are versatile nanoparticles made from a mixture of solid and liquid lipids that can encapsulate both lipophilic and hydrophilic drugs. acs.orgnih.gov These carriers are biocompatible and can improve the bioavailability and safety profile of drugs, as demonstrated for delivering a pyridine-based compound against Leishmania. acs.orgresearchgate.net NLCs could be a promising vehicle for the dermal or systemic delivery of this compound. nih.govpensoft.net

Magnetic Nanoparticles (MNPs): MNPs, typically composed of iron oxide, can be used as carriers for targeted drug delivery. techconnect.orgnih.gov An external magnetic field can guide the drug-loaded nanoparticles to a specific site, such as a tumor, allowing for localized release of the therapeutic agent. techconnect.orgmdpi.com This approach could enhance the therapeutic index of potent anticancer analogues derived from this compound.

Collaborative Research Initiatives and Public Health Impact of Pyridine-Based Therapeutics

The development of new therapeutics, particularly for neglected diseases or areas of high unmet medical need like antimicrobial resistance, often benefits from collaborative efforts. Pre-competitive, collaborative research initiatives can pool resources, expertise, and compound libraries from different pharmaceutical companies and academic institutions to accelerate the early stages of drug discovery.

An exemplary model is the use of collaborative virtual screening to identify and elaborate on an imidazo[1,2-a]pyridine hit for visceral leishmaniasis, a neglected tropical disease. nih.govresearchgate.netnih.gov By probing multiple proprietary libraries, the consortium was able to rapidly expand the structure-activity relationship for the chemical series and improve its antiparasitic activity. nih.govnih.gov Similar collaborative platforms could be leveraged to explore the potential of this compound against a range of pathogens relevant to global public health. core.ac.ukacs.org

The public health impact of developing new pyridine-based therapeutics is potentially enormous. The rise of antibiotic-resistant pathogens is a critical global challenge, and new antimicrobial agents are urgently needed. nih.gov Pyridine derivatives, with their demonstrated activity against multi-drug resistant bacteria, represent a valuable chemical space for the development of next-generation antibiotics. mdpi.comrsc.org Successful development of such agents would have a profound impact on treating infections that are becoming increasingly difficult to manage.

Q & A

Basic: What synthetic methods are commonly used to prepare 6-(4-Fluorophenyl)pyridin-2-ol?

Answer:

The synthesis typically involves coupling reactions between fluorophenyl precursors and pyridine intermediates. For example:

- Oxidative coupling : Using oxidizing agents like potassium permanganate to introduce hydroxyl groups at position 2 of the pyridine ring .

- Cross-coupling : Suzuki-Miyaura reactions with 4-fluorophenylboronic acids to attach the fluorophenyl moiety to the pyridine scaffold .

- Cyclization strategies : Formation of the pyridine ring via condensation reactions, followed by fluorination using agents like Selectfluor™ .

Key optimization parameters include temperature control (80–120°C) and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) to achieve yields >70% .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Answer:

X-ray diffraction (XRD) resolves bond lengths, angles, and intermolecular interactions:

- The hydroxyl group at position 2 forms hydrogen bonds (O–H⋯N) with adjacent pyridine rings, stabilizing the crystal lattice .

- The 4-fluorophenyl group adopts a planar conformation, with C–F bond lengths averaging 1.35 Å, consistent with sp² hybridization .

- XRD data for related compounds (e.g., 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol) validate positional accuracy of substituents .

Advanced: How do electron-withdrawing groups (e.g., fluorine) influence the pyridine ring's reactivity in substitution reactions?

Answer:

The fluorine atom at the para position:

- Activates the ring for electrophilic substitution at positions 3 and 5 due to its -I effect, directing incoming nucleophiles to meta positions relative to the hydroxyl group .

- Reduces basicity : The pKa of the pyridine nitrogen decreases by ~1 unit compared to non-fluorinated analogs, altering solubility and coordination properties .

- Enhances stability : Fluorine’s electronegativity increases resistance to oxidative degradation, critical for long-term storage .

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated pyridine derivatives?

Answer:

Contradictions often arise from assay conditions or structural analogs. Mitigation strategies include:

- Comparative SAR studies : Evaluate substituent effects by testing analogs like 6-(4-methoxyphenyl)pyridin-2-ol, which shows reduced antimicrobial activity compared to the fluorinated derivative .

- Standardized assays : Replicate studies under controlled conditions (e.g., MIC values against E. coli ATCC 25922) to isolate compound-specific effects .

- Computational docking : Predict binding affinities to targets like dihydrofolate reductase, explaining variations in inhibitory potency .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms hydroxyl proton integration .

- FT-IR : Detects O–H stretches (~3200 cm⁻¹) and C–F vibrations (~1220 cm⁻¹) .

- HRMS : Validates molecular weight (theoretical [M+H]⁺ = 204.07) and isotopic patterns from fluorine .

Advanced: How is regioselectivity controlled during the synthesis of polyhalogenated pyridin-2-ol derivatives?

Answer:

- Directing groups : The hydroxyl group at position 2 directs electrophiles to positions 4 and 6 via hydrogen bonding with catalysts .

- Protecting groups : Temporarily block the hydroxyl with TMSCl to favor halogenation at position 4 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance para-selectivity in fluorophenyl coupling by stabilizing transition states .

Basic: What structural features of this compound govern its physicochemical properties?

Answer:

- Hydroxyl group : Enhances water solubility (logP ~1.8) and enables hydrogen bonding with biological targets .

- Fluorophenyl moiety : Increases lipophilicity and metabolic stability compared to non-fluorinated analogs .

- Planar pyridine ring : Facilitates π-π stacking in crystal structures, influencing melting point (mp 148–150°C) .

Advanced: What challenges arise when scaling up synthesis while maintaining purity?

Answer:

- Byproduct formation : Over-oxidation during hydroxylation generates ketone impurities (e.g., pyridin-2-one derivatives), requiring gradient HPLC purification .

- Catalyst poisoning : Residual Pd from cross-coupling reactions necessitates scavengers like thiourea-modified silica .

- Thermal degradation : High-temperature steps (>120°C) risk decomposition; microwave-assisted synthesis reduces reaction times and improves yields .

Basic: How does the hydroxyl group at position 2 influence hydrogen bonding in this compound?

Answer:

- Intermolecular bonds : The O–H group forms strong hydrogen bonds with pyridine nitrogens (distance ~2.7 Å), stabilizing dimers in the solid state .

- Solvent interactions : In polar solvents (e.g., DMSO), the hydroxyl group participates in solute-solvent H-bonds, altering NMR chemical shifts .

Advanced: Which computational methods predict biological target interactions for fluorinated pyridines?

Answer:

- Molecular dynamics (MD) : Simulates binding to enzymes like cyclooxygenase-2 (COX-2), revealing stabilizing hydrophobic interactions with the fluorophenyl group .

- QSAR models : Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in training sets) .

- Docking studies : Identify potential binding pockets in kinase targets (e.g., EGFR) using AutoDock Vina, with scoring functions validated by experimental IC₅₀ data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。